Home > Products > Screening Compounds P41818 > N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide
N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide -

N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide

Catalog Number: EVT-4688591
CAS Number:
Molecular Formula: C24H25N3O3
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor. It demonstrates potent antiviral effects against HIV-1. [] It effectively blocks the binding of the chemokine 125I-MIP-1α to the CCR5 receptor. Notably, 873140 also blocks the calcium response triggered by CCR5 activation via CCL5 (RANTES) but does not effectively antagonize the binding of 125I-RANTES. []

Relevance: While not directly sharing the core structure of N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide, 873140 is included due to its exploration of noncompetitive allosteric antagonism of chemokine receptors. This mechanism of action could be relevant to the target compound if it also interacts with chemokine receptors. Understanding the structure-activity relationships of 873140 and other CCR5 antagonists could provide insights into developing analogs of N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide with potential chemokine receptor modulating activity. []

(Z)-(4-Bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES to CCR5. []

Relevance: Similar to 873140, Sch-C's relevance lies in its mechanism of action as a noncompetitive allosteric antagonist of CCR5. [] Comparing its structure and activity to N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide might offer valuable insights into designing analogs targeting chemokine receptors.

4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D functions as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES to CCR5. []

Relevance: Like the previous two compounds, Sch-D's relevance stems from its mechanism as a noncompetitive allosteric antagonist of CCR5. [] The structural differences and similarities between Sch-D and N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide could guide the development of target compound analogs with potential CCR5 modulating properties.

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 is categorized as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It demonstrates the ability to block the binding of both chemokines 125I-MIP-1α and 125I-RANTES to CCR5. []

Relevance: UK-427,857 shares the characteristic of being a noncompetitive allosteric antagonist of CCR5 with the previous compounds. [] Examining the structural variations between this compound and N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide might offer valuable information for designing new analogs of the target compound with potential CCR5 modulating activity.

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: TAK-779 acts as a noncompetitive allosteric antagonist for both the CCR5 and CXCR3 chemokine receptors. [, ] It effectively inhibits the binding of 125I-MIP-1α and 125I-RANTES to CCR5, as well as the action of CXCL10 and CXCL11 at human CXCR3. [, ] Unlike other CXCR3 antagonists in the study, TAK-779 exhibits weak partial inverse agonism at the constitutively active CXCR3 N3.35A mutant. []

Relevance: TAK-779's relevance extends beyond its shared mechanism as a noncompetitive allosteric antagonist; it highlights the possibility of dual activity at multiple chemokine receptors. [, ] While structurally distinct from N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide, its profile could inspire the exploration of target compound analogs with broader chemokine receptor targeting abilities.

5-((2-((4-Fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)benzo[d]oxazol-2(3H)-one

Compound Description: This compound is a JAK/STAT modulating compound. [] It has been proposed for the treatment of vitiligo, a skin disorder characterized by loss of pigment. []

Disodium (5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate

Compound Description: This compound is another JAK/STAT modulating compound. [] Like the previous compound, it has been proposed for potential use in treating vitiligo. []

Relevance: Similar to the previous compound, the relevance of disodium (5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate lies in its potential application in vitiligo treatment. [] While structurally distinct from N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide, its inclusion suggests that exploring dermatological applications of the target compound or its analogs could be a worthwhile endeavor.

Tofacitinib

Compound Description: Tofacitinib is a JAK/STAT modulating compound known for its use in treating rheumatoid arthritis. [] It acts by inhibiting Janus kinases, which are involved in immune cell signaling. []

Relevance: Tofacitinib's inclusion highlights the broader therapeutic potential of JAK/STAT modulators. [] While its structure differs from N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide, its successful application in rheumatoid arthritis suggests that the target compound or its analogs could hold therapeutic promise in inflammatory or immune-mediated conditions.

Ruxolitinib

Compound Description: Ruxolitinib is a JAK/STAT modulating compound used in treating myelofibrosis and polycythemia vera, both blood disorders. [] It functions by inhibiting Janus kinases, similar to tofacitinib. []

Relevance: Ruxolitinib further emphasizes the diverse applications of JAK/STAT modulators in different disease contexts. [] Though structurally dissimilar to N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide, its therapeutic success in hematological disorders underscores the potential of the target compound or its analogs for broader therapeutic exploration beyond dermatological applications.

Baricitinib

Compound Description: Baricitinib is a JAK/STAT modulating compound used for treating rheumatoid arthritis. [] Like tofacitinib and ruxolitinib, it acts by inhibiting Janus kinases. []

Relevance: The inclusion of baricitinib reinforces the concept of JAK/STAT modulation as a therapeutic strategy for inflammatory conditions. [] While its structure deviates from N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide, its effectiveness in rheumatoid arthritis suggests that investigating the target compound or its analogs for similar applications could be fruitful.

[(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate (PF-06651600)

Compound Description: PF-06651600 is a JAK/STAT modulating compound. [] It is another candidate for the treatment of vitiligo. []

Relevance: PF-06651600, like the other JAK/STAT modulating compounds, highlights the potential for treating vitiligo. [] Though structurally different from N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide, its inclusion suggests that investigating dermatological applications, particularly for vitiligo, for the target compound or its analogs may be a promising avenue.

(3R-(+)-N-(2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N′-(3-methylphenyl)urea (L-365,260)

Compound Description: L-365,260 acts as a partial agonist at the cholecystokinin receptor-2 (CCK2R). [] This compound exhibits potent antinociceptive effects when used in conjunction with the enkephalin-catabolizing enzyme inhibitor, N-((R,S,)-2-benzyl-3[(S)-(2-amino-4-methylthio)butyldithio]-1-oxopropyl)-L-phenylalanine benzyl ester (RB 101). [] This synergistic effect is partially reversible by the opioid antagonist naloxone. []

4-([2-[[3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[tricyclo[3.3.1.1(3,7)]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino)-4-oxo-[R-(R,R)]butanoate-N-methyl-D-glucamine (PD-134,308)

Compound Description: PD-134,308 is a selective cholecystokinin B (CCKB) receptor antagonist. [] Like L-365,260, it significantly enhances the antinociceptive effects of the enkephalin-catabolizing enzyme inhibitor, N-((R,S,)-2-benzyl-3[(S)-(2-amino-4-methylthio)butyldithio]-1-oxopropyl)-L-phenylalanine benzyl ester (RB 101). [] This potentiation is partially reversed by naloxone, suggesting involvement of the opioid system. []

N-(2-Adamantyloxycarbonyl)-D-alpha-methyltryptophanyl-[N-(2-(4-chlorophenyl)ethyl)]glycine (RB 211)

Compound Description: RB 211 is another selective cholecystokinin B (CCKB) receptor antagonist. [] It, too, shows significant potentiation of the antinociceptive response induced by N-((R,S,)-2-benzyl-3[(S)-(2-amino-4-methylthio)butyldithio]-1-oxopropyl)-L-phenylalanine benzyl ester (RB 101). [] This potentiation is partially reversed by naloxone administration. []

Relevance: RB 211 reinforces the concept of CCKB antagonists enhancing opioid-mediated antinociception. [] Although structurally different from N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide, its mechanism of action suggests that exploring the target compound's potential interaction with the opioid system and its potential for synergistic antinociceptive effects, particularly with enkephalin-catabolizing enzyme inhibitors, could be a valuable research direction.

((+)-Methyl (4S)-3-{[(3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propyl)amino]carbonyl}-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate hydrochloride) (SNAP 7941)

Compound Description: SNAP 7941 is a selective melanin-concentrating hormone-1 (MCH1) receptor antagonist. [] It has shown efficacy in increasing bladder capacity and reducing voiding frequency in rats, suggesting its potential for treating overactive bladder syndrome. []

Properties

Product Name

N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide

IUPAC Name

N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]furan-2-carboxamide

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C24H25N3O3/c1-17-7-5-8-18(15-17)25-23(28)20-16-19(26-24(29)22-9-6-14-30-22)10-11-21(20)27-12-3-2-4-13-27/h5-11,14-16H,2-4,12-13H2,1H3,(H,25,28)(H,26,29)

InChI Key

LYVBTRFCLCZYGZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N4CCCCC4

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.